molecular formula C22H17Cl2N3OS B4161884 6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

Cat. No.: B4161884
M. Wt: 442.4 g/mol
InChI Key: BFDISJUOEXYHLX-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a pyridine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyridine ring, and the attachment of the carboxamide group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide: Lacks the hydrochloride salt form.

    6-chloro-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide sulfate: Contains a different counterion.

    6-chloro-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide acetate: Contains an acetate counterion.

Uniqueness

The uniqueness of 6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which may confer distinct solubility, stability, and biological activity properties compared to its analogs.

Properties

IUPAC Name

6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS.ClH/c1-28-21-7-3-2-6-19(21)26-22(27)17-12-20(14-5-4-10-24-13-14)25-18-9-8-15(23)11-16(17)18;/h2-13H,1H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDISJUOEXYHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
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